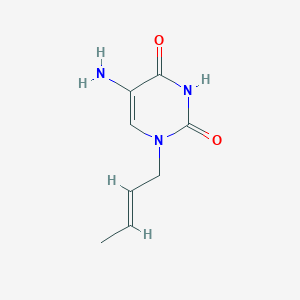

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-amino-1-[(E)-but-2-enyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+ |

InChI Key |

VUACKWXRZLUAHL-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CN1C=C(C(=O)NC1=O)N |

Canonical SMILES |

CC=CCN1C=C(C(=O)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction and Variants

- The Biginelli reaction is a classical multicomponent condensation involving an aldehyde, a β-ketoester (or equivalent), and urea or thiourea, yielding dihydropyrimidinones.

- For 5-amino tetrahydropyrimidine-2,4-diones, variations of the Biginelli reaction have been adapted, substituting urea with guanidine or related amines to introduce the amino group at position 5.

- Research shows that reacting N-substituted acetoacetamides with urea or guanidine under acid catalysis or solvent-free microwave conditions can afford moderate to good yields of tetrahydropyrimidine derivatives.

- Ultrasound irradiation and microwave-assisted protocols have enhanced reaction rates and yields, with solvent-free conditions reducing environmental impact.

Multistep Synthesis via Pyrimidine Precursors

- Another route involves the protection of diamines followed by reaction with dichloropyrimidine esters, intramolecular cyclization, acid hydrolysis, and subsequent substitution with an allylic or alkenyl chloride to introduce the but-2-en-1-yl substituent at N-1.

- This multistep approach allows precise installation of functional groups and control over regioselectivity but requires careful purification at each stage.

Specific Preparation Methodologies for 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Reaction of Guanidine with β-Ketoesters and Aldehydes

- Guanidine or its derivatives react with β-ketoesters and aldehydes under acidic or catalytic conditions to form 2-amino-1,4-dihydropyrimidines.

- For the but-2-en-1-yl substituent, an appropriate α,β-unsaturated aldehyde or allylic halide can be used as the aldehyde component or introduced post-cyclization via nucleophilic substitution.

- The reaction conditions typically involve heating in ethanol or other polar solvents with acid catalysts like p-toluenesulfonic acid or Bi(NO3)3·5H2O, sometimes under microwave or ultrasound irradiation to increase efficiency.

Alkylation of Preformed Tetrahydropyrimidine-2,4-dione Core

- The tetrahydropyrimidine-2,4-dione core can be synthesized first, followed by selective N-alkylation at the N-1 position with but-2-en-1-yl halides or equivalents.

- This step requires controlled conditions to avoid over-alkylation or side reactions, often using bases like potassium carbonate in polar aprotic solvents.

- The allylic substitution introduces the but-2-en-1-yl group maintaining the integrity of the heterocyclic ring.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Biginelli reaction variant | Guanidine + β-ketoester + α,β-unsaturated aldehyde; acid catalyst; EtOH; reflux or microwave | 60-85 | Ultrasound/microwave improves yield |

| Protection and cyclization | Protected diamine + 2,4-dichloropyrimidine ester; acid hydrolysis; substitution with allylic chloride | 50-75 | Multistep; allows precise substitution |

| N-alkylation of core | Tetrahydropyrimidine-2,4-dione + but-2-en-1-yl halide; K2CO3; DMF or DMSO; room temp to reflux | 55-80 | Requires careful control to avoid side products |

Mechanistic and Analytical Insights

- The Biginelli-type reactions proceed via initial formation of an imine intermediate between the aldehyde and guanidine, followed by nucleophilic attack by the β-ketoester and cyclization to the dihydropyrimidine ring.

- Alkylation involves nucleophilic substitution on the nitrogen atom, with regioselectivity influenced by reaction conditions and protecting groups.

- Analytical methods such as ^1H NMR, ^13C NMR, HPLC-MS, and elemental analysis confirm the structure and purity of the product.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Biginelli reaction variants | One-pot, efficient, adaptable to various substrates | Limited by aldehyde and urea/guanidine scope |

| Multistep protection/cyclization | High regioselectivity, functional group control | Time-consuming, multiple purification steps |

| Post-synthesis N-alkylation | Flexibility in substituent introduction | Risk of side reactions, requires optimization |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and analogous compounds:

Key Observations:

Substituent Effects on Reactivity and Stability: Fluorinated derivatives (e.g., trifluoroethyl in , difluorocyclopropylmethyl in ) exhibit enhanced metabolic stability and lipophilicity, critical for drug design.

Aromatic substituents (e.g., 3,5-dimethylbenzyl in ) may enhance π-π stacking, influencing binding to hydrophobic protein pockets.

Biological Relevance :

- While direct data for the target compound are lacking, 2,4-dioxo-tetrahydropyrimidine derivatives in are patented for antitumor use, implying a possible therapeutic niche for this structural class.

- Fluorinated analogs (e.g., ) with low polar surface area (PSA = 58.20 Ų) may exhibit improved membrane permeability compared to hydrophilic derivatives.

Research Findings and Implications

Synthetic Feasibility :

- Tetrahydropyrimidinediones are typically synthesized via Biginelli-like cyclocondensation reactions. Substituents like allyl or fluorinated groups may require tailored protecting-group strategies, as seen in heterocyclic derivatives from .

Structure-Activity Relationships (SAR): The amino group at C5 (common in ) likely serves as a hydrogen-bond donor, critical for target engagement. Bulkier substituents (e.g., difluorocyclopropylmethyl in ) may reduce solubility but improve target specificity through steric effects.

Antitumor Potential: Derivatives in highlight the therapeutic promise of this scaffold. The allyl group in the target compound could modulate cytotoxicity, akin to fluorouracil analogs (e.g., 5-fluorouracil in ).

Biological Activity

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a tetrahydropyrimidine ring with an amino group and a butenyl side chain, contributing to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 - 60 µM | |

| Staphylococcus aureus | 60 - 100 µM | |

| Pseudomonas aeruginosa | 0.3 - 8.5 µM |

In a comparative study with standard antibiotics like streptomycin, the compound exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various assays. A study indicated that derivatives of tetrahydropyrimidines demonstrated greater anti-inflammatory activity than curcumin in certain models. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

Research has identified the potential anticancer properties of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| T47D (Breast Cancer) | 20 | Inhibition of growth | |

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

The compound's ability to induce apoptosis in cancer cells suggests potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine derivatives has been explored through SAR studies. Modifications in the substituents on the pyrimidine ring significantly affect their potency and selectivity against various biological targets.

Case Studies

A notable case study involved synthesizing a series of derivatives based on the core structure of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine. These derivatives were screened for their antibacterial and anticancer activities. The results indicated that specific modifications enhanced their efficacy against resistant bacterial strains and certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.